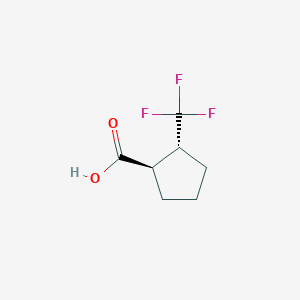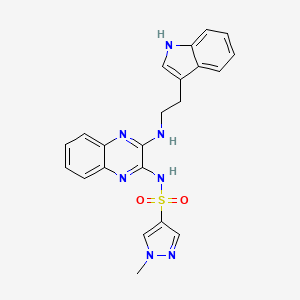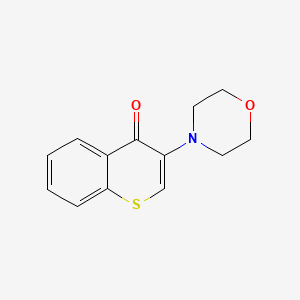
Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid” is an organic compound with the empirical formula C7H9F3O2 . It has a molecular weight of 182.14 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
While specific synthesis methods for “Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid” were not found in the search results, cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene .Molecular Structure Analysis
The SMILES string of this compound isOC(=O)C1(CCCC1)C(F)(F)F . This indicates that the compound contains a carboxylic acid group attached to a cyclopentane ring, which is further substituted with a trifluoromethyl group . Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 35-39 °C . It is insoluble in water .Aplicaciones Científicas De Investigación
Catalytic Carboxylation
Vanadium-catalyzed carboxylation of cyclopentane into carboxylic acids represents a significant application in organic synthesis. This process facilitates the transformation of simple hydrocarbons into more functionalized carboxylic acids under mild conditions, showcasing the potential of cyclopentane derivatives in synthetic chemistry (Reis et al., 2005).
Isomerization Studies
The study of cis-trans isomerization under basic conditions reveals the synthetic utility of cyclopentane carboxylic acids. This process yields significant amounts of trans acids, demonstrating the relevance of these derivatives in achieving specific stereochemical configurations in organic compounds (Gyarmati et al., 2006).
Structural Diversity in Coordination Chemistry
In coordination chemistry, the structural consequences of cis/trans isomerism of cyclohexanedicarboxylate in uranyl ion complexes are explored. These studies contribute to the understanding of how isomerism influences the architecture of metal complexes, offering insights into designing materials with specific properties (Thuéry & Harrowfield, 2017).
Synthetic Methodology Development
Efficient synthetic methodologies for producing cyclopropane derivatives highlight the application of these compounds as intermediates in organic synthesis. The development of multigram synthesis techniques for cis and trans 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid underscores the importance of cyclopentane derivatives in accessing a broad range of structurally diverse compounds (Artamonov et al., 2010).
Building Blocks for Organic Synthesis
The synthesis and application of 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives as new trifluoromethylated cyclic building blocks demonstrate their utility in organic synthesis. These derivatives serve as versatile platforms for generating a variety of difunctional cyclopentane compounds, enriching the toolbox for synthetic chemists (Grellepois et al., 2012).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYLBCFPTQKTNH-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2155840-10-9 |
Source


|
| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)



![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)





